molecular formula C14H26N2O B071079 N-(tert-butyl)decahydroisoquinoline-3-carboxamide CAS No. 168899-60-3

N-(tert-butyl)decahydroisoquinoline-3-carboxamide

Katalognummer B071079
CAS-Nummer: 168899-60-3
Molekulargewicht: 238.37 g/mol
InChI-Schlüssel: UPZBXVBPICTBDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of N-(tert-butyl)decahydroisoquinoline-3-carboxamide derivatives can be achieved through alkylation reactions using agents such as 2-iodoethanol, allyl bromide, or bromoacetaldehyde dimethylacetal, followed by conversion to the corresponding aldehyde through reaction with BBr3 in CH2Cl2 (Casper & Hitchcock, 2007). This process underscores the versatility and reactivity of the carboxamide group in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of N-(tert-butyl)decahydroisoquinoline-3-carboxamide derivatives is characterized by its robustness to enable further functionalization. The synthesis and characterization processes often involve NMR and FTIR spectroscopy techniques to confirm structural integrity and identify potential sites for further chemical modification (Gholivand et al., 2009).

Chemical Reactions and Properties

Chemical modifications of N-(tert-butyl)decahydroisoquinoline-3-carboxamide derivatives include reactions that enable the preparation of various medicinally relevant structures. For instance, the three-component reaction involving quinolines, isoquinolines, and styrenes, facilitated by tert-butyl nitrite, demonstrates the compound's reactivity and the ability to form fused quinolines and isoquinolines through sequential C-N bond formations (Sau et al., 2018).

Wissenschaftliche Forschungsanwendungen

  • HIV Protease Inhibitors : It's a crucial structural component in various HIV protease inhibitors. Derivatives of this carboxamide were prepared for medical purposes through alkylation with different agents, showing its versatility in drug development (Casper & Hitchcock, 2007).

  • Cystic Fibrosis Treatment : It's related to compounds like ivacaftor, a drug approved by the FDA for treating cystic fibrosis. The quinolinone-3-carboxamide structure was key in developing potent, selective, and pharmacokinetically favorable treatments (Hadida et al., 2014).

  • Saquinavir Synthesis : In synthesizing Saquinavir, an HIV protease inhibitor, this compound was used as an intermediate. It showcases the compound's role in creating complex therapeutic molecules (Xinlin, 2007).

  • Nelfinavir Synthesis : It was used as an intermediate in the environmentally friendly synthesis of nelfinavir, an antiretroviral medication used to treat HIV/AIDS. This illustrates the compound's utility in producing more sustainable pharmaceutical processes (Yan et al., 2008).

  • 3-Arylsulfonylquinoline Synthesis : It's related to the synthesis of 3-arylsulfonylquinoline derivatives, which are important as pharmaceutical drugs. A method involving tert-butyl hydroperoxide was used to form these compounds, showing the compound's application in creating other medically relevant structures (Zhang et al., 2016).

  • Antimalarial Drug Development : N-tert-butyl isoquine, a close relative, was developed as a 4-aminoquinoline antimalarial drug candidate, demonstrating the role of such structures in combating diseases like malaria (O’Neill et al., 2009).

  • Modulation of Ethoxyquin Genotoxicity : Studies have used derivatives to modulate the genotoxicity of ethoxyquin, an antioxidant used mainly as a food preservative, illustrating potential roles in food safety and toxicology (Skolimowski et al., 2010).

Safety And Hazards

The safety data sheet for “N-(tert-butyl)decahydroisoquinoline-3-carboxamide” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It’s recommended to handle this compound with appropriate protective equipment and to avoid release into the environment .

Eigenschaften

IUPAC Name

N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZBXVBPICTBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869858
Record name N-tert-Butyldecahydroisoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)decahydroisoquinoline-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(tert-butyl)decahydroisoquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(tert-butyl)decahydroisoquinoline-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(tert-butyl)decahydroisoquinoline-3-carboxamide
Reactant of Route 4
N-(tert-butyl)decahydroisoquinoline-3-carboxamide
Reactant of Route 5
N-(tert-butyl)decahydroisoquinoline-3-carboxamide
Reactant of Route 6
N-(tert-butyl)decahydroisoquinoline-3-carboxamide

Citations

For This Compound
9
Citations
S Han, H Li, W Chen, L Yang, X Tong, J Zuo… - European Journal of …, 2022 - Elsevier
Ebola virus (EBOV), one member of the family Filoviridae, can causes hemorrhagic fever and other severe diseases in humans with a high mortality rate (25–90%). Until recently, there …
Number of citations: 3 www.sciencedirect.com
T Maxson, JA Bertke, DL Gray… - Acta Crystallographica …, 2015 - scripts.iucr.org
The crystal structure and absolute configuration of the two new title nelfinavir analogs, C24H35ClN4O5, (I), and C27H39ClN4O5, (II), have been determined. Each of these molecules …
Number of citations: 7 scripts.iucr.org
JH Yan, GW Yao, LN Yang, GF Hu… - … pu xue yu Guang pu fen …, 2008 - europepmc.org
… 4-(phenylthio)butyl)- N-tert -butyl-decahydroisoquinoline-3-carboxamide(VII), the intermediate of … Then IV and (3S,4aS,8aS)- N-tert -butyl-decahydroisoquinoline-3-carboxamide(V) were …
Number of citations: 1 europepmc.org
M Thummar, PN Patel, AL Petkar… - Rapid …, 2017 - Wiley Online Library
Rationale Saquinavir mesylate (SQM) is an antiviral drug used for the treatment of HIV infections. The identification and characterization of all degradation products are essential for …
F Li, J Lu, X Ma - Drug Metabolism and Disposition, 2014 - ASPET
Saquinavir (SQV) is a protease inhibitor widely used for the treatment of human immunodeficiency virus (HIV) infection. We profiled SQV metabolism in mice using a metabolomic …
Number of citations: 15 dmd.aspetjournals.org
B Singh, V Goyal, D Sarma, R Kumar, T Bhatt… - ACS …, 2023 - ACS Publications
It is highly desired but scientifically as well as technologically challenging to develop non-noble metal-based hydrogenation catalysts that can substitute noble metal-based ones. Herein…
Number of citations: 1 pubs.acs.org
A Dysko - 2012 - ueaeprints.uea.ac.uk
Nelfinavir 1 has been found to be a very successful nonpeptidic HIV-protease inhibitor. According to a previous investigation, nelfinavir 1 proved to have an inhibitory effect on …
Number of citations: 2 ueaeprints.uea.ac.uk
T Maxson - 2016 - ideals.illinois.edu
Antibiotics are a cornerstone of modern medicine and have drastically reduced the burden of infectious diseases. Unfortunately, resistance to all clinically used antibiotics has become a …
Number of citations: 2 www.ideals.illinois.edu
L Chiummiento, M Funicello, P Lupattelli, F Tramutola… - Tetrahedron, 2009 - Elsevier
A series of non-peptidic HIV protease inhibitors were synthesized starting from the same optically active precursor, (S)-glycidol. The substrate was easily converted into different indolic …
Number of citations: 26 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.